Cas no 2377575-83-0 (2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane)

2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane is a brominated and fluorinated aromatic compound featuring a 1,3-dioxolane protecting group. This structure enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine and fluorine substituents provide reactive sites for further functionalization, while the dioxolane group offers stability under various reaction conditions. Its well-defined molecular architecture ensures consistent reactivity, making it valuable for constructing complex heterocyclic frameworks. The compound's purity and stability under storage conditions further support its use in high-precision synthetic routes. Suitable for controlled reactions, it serves as a versatile building block in medicinal chemistry and material science research.
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane structure
2377575-83-0 structure
Product name:2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
CAS No:2377575-83-0
MF:C9H7BrF2O2
MW:265.051489114761
CID:5075400

2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromo-2,4-difluorophenyl)-1,3dioxolane
    • 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
    • Inchi: 1S/C9H7BrF2O2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2
    • InChI Key: OIJJRBALXSYZGV-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(=C1)C1OCCO1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Topological Polar Surface Area: 18.5
  • XLogP3: 2.2

2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC99102-10g
2-(5-Bromo-2,4-difluorophenyl)-1,3-Dioxolane
2377575-83-0 95%
10g
£312.00 2025-02-22
Apollo Scientific
PC99102-5g
2-(5-Bromo-2,4-difluorophenyl)-1,3-Dioxolane
2377575-83-0 95%
5g
£183.00 2025-02-22
Aaron
AR01WAC5-5g
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
2377575-83-0 95%
5g
$301.00 2025-02-12
Aaron
AR01WAC5-10g
2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane
2377575-83-0 95%
10g
$512.00 2025-02-12

Additional information on 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane

Recent Advances in the Study of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS: 2377575-83-0)

The compound 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS: 2377575-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromo- and difluoro-substituted phenyl ring, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane as a precursor in the synthesis of selective JAK2 inhibitors. The researchers demonstrated that the bromo and difluoro substitutions on the phenyl ring significantly enhanced the binding affinity of the resulting compounds to the JAK2 kinase domain, while the dioxolane moiety improved metabolic stability. These findings suggest that this compound could play a crucial role in developing new treatments for myeloproliferative disorders.

In parallel research, scientists at a leading pharmaceutical company investigated the antimicrobial properties of derivatives synthesized from 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane. Their work, presented at the 2023 ACS National Meeting, revealed that certain modifications to the dioxolane ring resulted in compounds with potent activity against drug-resistant Gram-positive bacteria, including MRSA. The presence of the bromine atom was found to be particularly important for this biological activity.

From a chemical synthesis perspective, recent advancements have focused on developing more efficient routes to produce 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improved the yield of this compound by 35% compared to traditional methods, while reducing the generation of hazardous byproducts. This development is particularly significant for scaling up production for pharmaceutical applications.

The compound's unique structural features have also made it a subject of computational chemistry studies. Molecular docking simulations published in early 2024 suggest that 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane derivatives may have potential as allosteric modulators of certain G protein-coupled receptors (GPCRs), opening new avenues for CNS drug discovery.

As research continues, the scientific community is particularly interested in exploring the structure-activity relationships of 2-(5-Bromo-2,4-difluorophenyl)-1,3-dioxolane derivatives. The compound's versatility as a building block for various pharmacophores, combined with its favorable physicochemical properties, positions it as a valuable tool in medicinal chemistry. Future studies are expected to focus on optimizing its derivatives for specific therapeutic targets and investigating its potential in combination therapies.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.